molecular formula C₁₈H₁₂F₅N₅O₃ B560523 Soluble epoxide hydrolase inhibitor CAS No. 1241826-88-9

Soluble epoxide hydrolase inhibitor

カタログ番号: B560523
CAS番号: 1241826-88-9
分子量: 441.31
InChIキー: ZXXHBMCIQXGVRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Soluble epoxide hydrolase inhibitors are a class of compounds designed to inhibit the enzyme soluble epoxide hydrolase. This enzyme plays a crucial role in the metabolism of bioactive lipid signaling molecules, particularly epoxyeicosatrienoic acids, which are derived from arachidonic acid. By inhibiting soluble epoxide hydrolase, these compounds increase the levels of epoxyeicosatrienoic acids, which exhibit anti-inflammatory, analgesic, antihypertensive, cardio-protective, and organ-protective properties .

準備方法

Synthetic Routes and Reaction Conditions: Soluble epoxide hydrolase inhibitors can be synthesized through various synthetic routes. One common method involves the preparation of urea and amide-based architectures. For example, the synthesis of GSK 2,256,294, a potent and selective inhibitor, involves the preparation of 4-(aminomethyl)-3-(trifluoromethyl)benzonitrile and 4-chloro-N,6-dimethyl-1,3,5-triazin-2-amine . Another approach involves the use of cembranoid diterpenes isolated from marine sources, which have shown significant inhibitory activity against soluble epoxide hydrolase .

Industrial Production Methods: Industrial production methods for soluble epoxide hydrolase inhibitors often involve large-scale synthesis protocols. For instance, the multigram-scale synthesis of GSK 2,256,294 has been optimized to achieve high purity and yield, making it suitable for clinical evaluation .

化学反応の分析

Types of Reactions: Soluble epoxide hydrolase inhibitors undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The enzyme soluble epoxide hydrolase itself catalyzes the hydrolysis of epoxides to diols, which is a key reaction in the metabolism of epoxyeicosatrienoic acids .

Common Reagents and Conditions: Common reagents used in the synthesis of soluble epoxide hydrolase inhibitors include triethylamine, acetonitrile, toluene, and phosphorus oxychloride . Reaction conditions often involve reflux and the use of organic solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions are typically dihydroxyeicosatrienoic acids, which are less bioactive than their epoxide precursors .

科学的研究の応用

Cardiovascular Diseases

sEHIs have shown promise in managing hypertension and other cardiovascular disorders. They help lower blood pressure and improve endothelial function by increasing EET levels, which facilitate vasodilation and reduce inflammation within blood vessels. Clinical trials have indicated that sEHIs may be effective in treating conditions such as:

  • Hypertension : Initial studies demonstrated significant reductions in blood pressure in hypertensive models treated with sEHIs .
  • Atherosclerosis : Research has indicated that sEHIs can reduce atherosclerotic lesions and improve vascular health by modulating inflammatory responses .
  • Cardiac Hypertrophy : Animal studies have shown that sEHIs can prevent cardiac hypertrophy and heart failure by inhibiting pathways associated with inflammation and fibrosis .

Metabolic Disorders

The role of sEHIs in improving insulin sensitivity and glucose metabolism has attracted attention for their potential in treating diabetes. Increased EET levels are associated with enhanced insulin signaling pathways, making sEHIs a candidate for:

  • Type 2 Diabetes : Studies suggest that sEHIs can improve metabolic profiles by enhancing insulin sensitivity and reducing hyperglycemia .

Inflammatory Conditions

sEHIs exhibit anti-inflammatory properties across various disease models. Their ability to elevate EET levels contributes to the resolution of inflammation, making them suitable for:

  • Chronic Obstructive Pulmonary Disease (COPD) : Initial findings indicate that sEHIs may improve lung function and reduce inflammation in COPD patients .
  • Arthritis and Pain Management : In animal models, sEHIs have been effective at reducing pain and inflammation associated with arthritis, showcasing their potential utility in pain management therapies .

Neurological Disorders

The neuroprotective effects of sEHIs are being explored for conditions such as stroke and neurodegenerative diseases. Their ability to mitigate oxidative stress and inflammation is crucial for:

  • Stroke : Preclinical studies have shown that sEHIs can reduce infarct size and improve recovery outcomes following ischemic events .
  • Neurodegenerative Diseases : Research is ongoing into the role of sEHIs in managing diseases like Alzheimer's through modulation of inflammatory pathways .

Case Studies

Study FocusFindingsReference
HypertensionSignificant reduction in blood pressure observed with AUDA-BE treatment in hypertensive mice
Cardiac HypertrophyPrevention of cardiac hypertrophy in TAC mice using sEH inhibitors
COPDImproved endothelial function noted in smokers with COPD after treatment with sEH inhibitors
ArthritisReduction of pain perception in dogs with osteoarthritis using an sEH inhibitor

作用機序

The mechanism of action of soluble epoxide hydrolase inhibitors involves the inhibition of the enzyme soluble epoxide hydrolase, which leads to an increase in the levels of epoxyeicosatrienoic acids. These acids exert their effects by modulating various signaling pathways, including those involved in inflammation, blood pressure regulation, and pain modulation . The inhibition of soluble epoxide hydrolase results in enhanced angiogenesis and improved endothelial function .

類似化合物との比較

Soluble epoxide hydrolase inhibitors can be compared with other similar compounds, such as cyclooxygenase inhibitors and lipoxygenase inhibitors, which also target the metabolism of arachidonic acid. soluble epoxide hydrolase inhibitors are unique in their ability to increase the levels of epoxyeicosatrienoic acids, which have distinct anti-inflammatory and cardio-protective properties . Similar compounds include urea derivatives and amide-based inhibitors, which have been widely developed for their efficacy and bioavailability .

Conclusion

Soluble epoxide hydrolase inhibitors represent a promising class of compounds with significant potential in the treatment of various diseases. Their ability to modulate bioactive lipid signaling molecules makes them valuable tools in scientific research and therapeutic applications.

特性

CAS番号

1241826-88-9

分子式

C₁₈H₁₂F₅N₅O₃

分子量

441.31

IUPAC名

N-[[4-cyano-2-(trifluoromethoxy)phenyl]methyl]-2-(2,2-difluoroethyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C18H12F5N5O3/c19-14(20)9-28-17(30)27-8-12(3-4-15(27)26-28)16(29)25-7-11-2-1-10(6-24)5-13(11)31-18(21,22)23/h1-5,8,14H,7,9H2,(H,25,29)

InChIキー

ZXXHBMCIQXGVRD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)CNC(=O)C2=CN3C(=NN(C3=O)CC(F)F)C=C2

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Soluble epoxide hydrolase inhibitor
Reactant of Route 2
Reactant of Route 2
Soluble epoxide hydrolase inhibitor
Reactant of Route 3
Reactant of Route 3
Soluble epoxide hydrolase inhibitor
Reactant of Route 4
Reactant of Route 4
Soluble epoxide hydrolase inhibitor
Reactant of Route 5
Soluble epoxide hydrolase inhibitor
Reactant of Route 6
Soluble epoxide hydrolase inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。